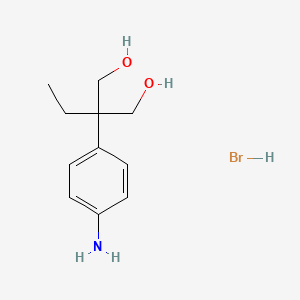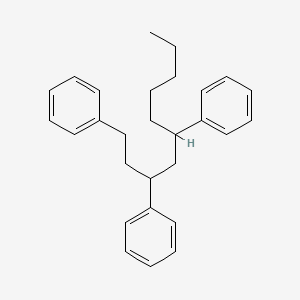
1,1',1''-(Decane-1,3,5-triyl)tribenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-(Decane-1,3,5-triyl)tribenzene is an organic compound characterized by a decane backbone with three benzene rings attached at the 1, 3, and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-(Decane-1,3,5-triyl)tribenzene typically involves the reaction of decane derivatives with benzene under specific conditions. One common method is the Friedel-Crafts alkylation, where decane is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of 1,1’,1’'-(Decane-1,3,5-triyl)tribenzene may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the compound’s purity for various applications.
化学反応の分析
Types of Reactions: 1,1’,1’'-(Decane-1,3,5-triyl)tribenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the benzene rings.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can be substituted with various functional groups using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated temperatures and pressures.
Substitution: Halogens, nitrating agents, Lewis acids, and controlled temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
1,1’,1’'-(Decane-1,3,5-triyl)tribenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, materials science, and as a component in various industrial processes.
作用機序
The mechanism by which 1,1’,1’'-(Decane-1,3,5-triyl)tribenzene exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s benzene rings can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the decane backbone provides hydrophobic interactions that can influence the compound’s solubility and distribution within biological systems.
類似化合物との比較
1,1’,1’'-(1,3,5-Pentanetriyl)tribenzene: Similar structure but with a pentane backbone instead of decane.
1,1’,1’'-(Benzene-1,3,5-triyl)tris(3-phenylpropan-1-one): Contains a benzene core with phenylpropanone groups.
Benzene-1,3,5-triyl triformate (TFBen): Used as a CO source in carbonylation reactions.
Uniqueness: 1,1’,1’'-(Decane-1,3,5-triyl)tribenzene is unique due to its longer decane backbone, which imparts distinct physical and chemical properties compared to its shorter-chain analogs
特性
CAS番号 |
29879-87-6 |
|---|---|
分子式 |
C28H34 |
分子量 |
370.6 g/mol |
IUPAC名 |
1,5-diphenyldecan-3-ylbenzene |
InChI |
InChI=1S/C28H34/c1-2-3-7-20-27(25-16-10-5-11-17-25)23-28(26-18-12-6-13-19-26)22-21-24-14-8-4-9-15-24/h4-6,8-19,27-28H,2-3,7,20-23H2,1H3 |
InChIキー |
CQUBCBYPRGQODY-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CC(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



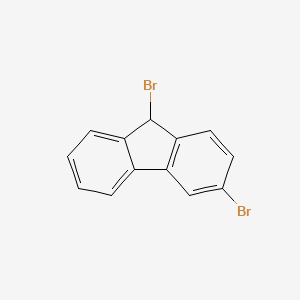
![6-(9h-Fluoren-3-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14689299.png)
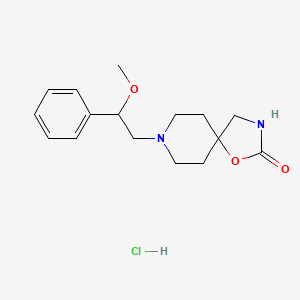
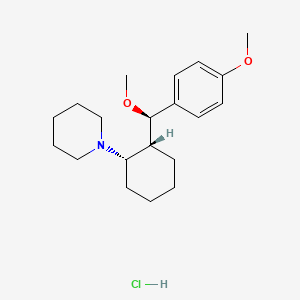

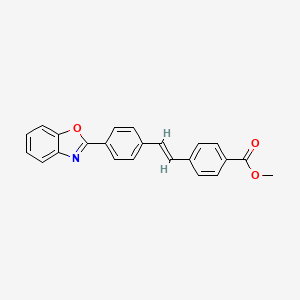

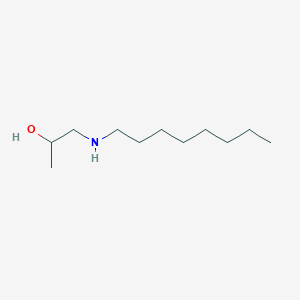

![2,11-dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14689353.png)
